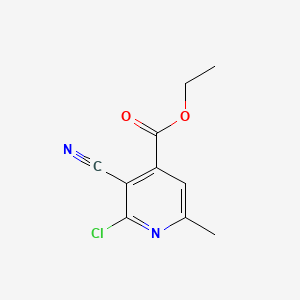

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

Description

Structural Characterization of Ethyl 2-chloro-3-cyano-6-methylisonicotinate

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is fundamentally based on a pyridine ring system with specific substitution patterns that significantly influence its three-dimensional structure. The compound exhibits the molecular formula C₁₀H₉ClN₂O₂ with a molecular weight of 224.64 grams per mole, as confirmed through high-resolution mass spectrometry and elemental analysis. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate, which accurately reflects the positioning of each functional group on the aromatic ring system.

The pyridine ring adopts a planar configuration, consistent with aromatic systems, with the nitrogen atom contributing to the electron delocalization across the ring structure. The chlorine substituent at position 2 introduces significant steric and electronic effects, influencing both the molecular geometry and the overall electron density distribution. The cyano group at position 3 extends approximately 1.17 angstroms from the ring plane, creating a linear geometry typical of nitrile functional groups. The methyl substituent at position 6 adopts a tetrahedral geometry around the carbon center, with carbon-hydrogen bond lengths of approximately 1.09 angstroms.

Table 1: Fundamental Molecular Parameters of this compound

The ester functionality at position 4 introduces additional conformational complexity, with the ethyl carboxylate group capable of adopting multiple rotational conformations. The carbon-oxygen double bond length in the ester group is approximately 1.23 angstroms, while the carbon-oxygen single bond to the ethyl group measures approximately 1.34 angstroms. These bond lengths are consistent with typical ester functional groups and contribute to the overall molecular stability through resonance effects between the carbonyl group and the aromatic ring system.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 chemical environments. The aromatic proton in the pyridine ring system appears as a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically observed in the range of 7.5-8.0 parts per million downfield from tetramethylsilane reference. This chemical shift is consistent with protons on electron-deficient aromatic rings, where the electron-withdrawing effects of the chlorine and cyano substituents contribute to deshielding of the aromatic proton.

The methyl group at position 6 of the pyridine ring exhibits a sharp singlet pattern, typically appearing at approximately 2.6-2.8 parts per million in the proton nuclear magnetic resonance spectrum. This chemical shift reflects the influence of the aromatic ring system and the electron-withdrawing substituents on the neighboring carbon atoms. The ethyl ester functionality displays characteristic patterns with the methylene protons appearing as a quartet due to coupling with the terminal methyl group, while the terminal methyl protons appear as a triplet pattern.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for each carbon atom in the molecule. The cyano carbon appears at approximately 115-120 parts per million, characteristic of nitrile functional groups. The carbonyl carbon of the ester group typically resonates around 165-170 parts per million, reflecting the electron-withdrawing nature of the oxygen atoms and the conjugation with the aromatic ring system. The aromatic carbon atoms show chemical shifts in the range of 120-155 parts per million, with specific values dependent on the electronic effects of the substituents and their proximity to the nitrogen atom in the pyridine ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular identification capabilities. The molecular ion peak appears at mass-to-charge ratio 224/226, showing the characteristic isotope pattern for chlorine-containing compounds with a 3:1 intensity ratio corresponding to chlorine-35 and chlorine-37 isotopes. This isotope pattern serves as a definitive indicator for the presence of a single chlorine atom in the molecular structure.

Primary fragmentation pathways typically involve loss of the ethyl group from the ester functionality, producing a significant fragment ion at mass-to-charge ratio 195/197. This fragmentation pattern is consistent with the relative stability of the carboxylate anion and the ease of ethyl group elimination under electron impact conditions. Secondary fragmentation involves loss of the cyano group, producing fragment ions at mass-to-charge ratio 168/170, which retain the chlorine isotope pattern.

Additional fragmentation patterns include loss of carbon monoxide from the ester functionality, yielding fragment ions at mass-to-charge ratio 167/169. The base peak in the mass spectrum often corresponds to the methylpyridine fragment at mass-to-charge ratio 93, formed through elimination of the chlorine, cyano, and ester substituents. These fragmentation patterns provide unambiguous structural identification and can be used for quantitative analysis in complex chemical mixtures.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes of this compound, enabling identification of specific functional groups and their local chemical environments. The National Institute of Standards and Technology database reports infrared spectral data for this compound in the gas phase, providing reference assignments for vibrational modes. The cyano group exhibits a characteristic strong absorption band at approximately 2240-2260 wavenumbers, corresponding to the carbon-nitrogen triple bond stretching vibration.

The ester carbonyl group displays a prominent absorption band at approximately 1700-1720 wavenumbers, reflecting the carbon-oxygen double bond stretching vibration. This frequency is slightly shifted compared to simple aliphatic esters due to conjugation effects with the aromatic ring system and the electron-withdrawing influence of the ring substituents. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the region of 1450-1600 wavenumbers, characteristic of substituted pyridine ring systems.

Table 2: Principal Infrared Vibrational Mode Assignments

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Cyano Group | 2240-2260 | Carbon-Nitrogen Triple Bond Stretch | Strong |

| Ester Carbonyl | 1700-1720 | Carbon-Oxygen Double Bond Stretch | Strong |

| Aromatic Ring | 1450-1600 | Carbon-Carbon Stretching Modes | Medium |

| Carbon-Hydrogen Stretch | 2900-3100 | Aliphatic and Aromatic Carbon-Hydrogen | Medium |

| Carbon-Chlorine | 600-800 | Carbon-Chlorine Stretching | Medium |

Carbon-hydrogen stretching vibrations appear in two distinct regions, with aromatic carbon-hydrogen stretches occurring at 3000-3100 wavenumbers and aliphatic carbon-hydrogen stretches from the methyl and ethyl groups appearing at 2800-3000 wavenumbers. The carbon-chlorine stretching vibration produces a characteristic absorption band at approximately 600-800 wavenumbers, providing definitive evidence for the chlorine substituent. These infrared spectral assignments enable rapid identification and structural confirmation of the compound in analytical applications.

Comparative Analysis with Isonicotinate Derivatives

The structural comparison of this compound with related isonicotinate derivatives reveals important structure-activity relationships and provides insights into the effects of specific substituents on molecular properties. A particularly relevant comparison involves ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, which shares the same basic framework but differs in the substituent at position 2. This structural analog has the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 grams per mole, representing a difference of 18.44 atomic mass units compared to the chloro-substituted compound.

The replacement of the chlorine atom with a hydroxyl group introduces significant changes in both electronic properties and intermolecular interactions. The hydroxyl group serves as both a hydrogen bond donor and acceptor, leading to enhanced solubility in polar solvents and modified crystalline packing arrangements. In contrast, the chlorine substituent in this compound contributes primarily through inductive electron withdrawal and steric effects, without the capacity for hydrogen bonding interactions.

Table 3: Comparative Molecular Properties of Isonicotinate Derivatives

| Property | This compound | Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂O₂ | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 224.64 g/mol | 206.20 g/mol |

| Chemical Abstracts Service Number | 40108-12-1 | 18619-97-1 |

| International Chemical Identifier Key | XUXBHWPRQGVLRY-UHFFFAOYSA-N | RJJRKBMJIICKDK-UHFFFAOYSA-N |

| Position 2 Substituent | Chlorine | Hydroxyl |

| Hydrogen Bonding Capability | None | Donor/Acceptor |

The electronic effects of these substituents manifest differently in their respective spectroscopic signatures. The chlorine atom in this compound exerts a strong inductive electron-withdrawing effect, leading to increased electrophilicity of the pyridine ring and modified chemical reactivity patterns. The hydroxyl group in the comparative compound introduces resonance donation effects that partially counteract the electron-withdrawing influence of the cyano group, resulting in different electronic distribution patterns across the aromatic system.

Crystallographic analysis of related isonicotinate derivatives demonstrates how substituent modifications influence solid-state packing arrangements and intermolecular interactions. The presence of hydrogen bonding capabilities in hydroxyl-substituted derivatives typically leads to more extensive hydrogen-bonded networks in the crystalline state, while halogen-substituted compounds like this compound rely primarily on van der Waals interactions and dipole-dipole attractions for crystal packing stability. These structural differences have important implications for physical properties such as melting points, solubility characteristics, and chemical stability under various environmental conditions.

Propriétés

IUPAC Name |

ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)7-4-6(2)13-9(11)8(7)5-12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXBHWPRQGVLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193152 | |

| Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40108-12-1 | |

| Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040108121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40108-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Route Overview

The synthesis often requires multi-step organic reactions, which may include:

- Nitration : The introduction of a nitro group into the aromatic ring.

- Cyanation : The addition of a cyano group.

- Chlorination : The substitution of hydrogen atoms with chlorine.

The following table summarizes some common preparation methods:

| Methodology | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration followed by cyanation | Nitric acid, sodium nitrite | Controlled temperature, acidic medium | Variable |

| Chlorination | Phosphorus oxychloride (POCl3) | Reflux at approximately 115°C | High |

| Cyanation | Sodium cyanide | Basic conditions | Moderate |

Detailed Steps for Synthesis

Nitration of Ethyl Isonicotinate :

- Ethyl isonicotinate is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the pyridine ring.

- The reaction is typically carried out at low temperatures to control the formation of by-products.

-

- Following nitration, the compound undergoes nucleophilic substitution using sodium cyanide in an appropriate solvent (like DMF or DMSO).

- This step introduces the cyano group at the 3-position.

-

- The resulting compound from the cyanation step is then chlorinated using phosphorus oxychloride or thionyl chloride under reflux conditions.

- This step ensures that the chloro group is effectively introduced at the 2-position.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key factors include:

Temperature Control : Maintaining specific temperatures during reactions to prevent decomposition or unwanted side reactions.

Reaction Time : Each step requires careful monitoring; typically ranging from several hours to overnight depending on the reactivity of starting materials.

Solvent Selection : The choice of solvent can significantly affect solubility and reactivity; polar aprotic solvents are often preferred for nucleophilic substitution reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-chloro-3-cyano-6-methylisonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of 2-chloro-3-cyano-6-methylisonicotinic acid.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-chloro-3-cyano-6-methylisonicotinate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chloro group can undergo nucleophilic substitution, leading to the formation of diverse derivatives.

- Catalysis : This compound can act as a ligand in catalytic reactions, facilitating transformations that are vital for synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound is being investigated for its potential use in drug development, particularly as a building block for synthesizing pharmaceutical agents. Its structure allows it to interact with specific biological targets, making it valuable in:

- Targeting Enzymes or Receptors : this compound may be utilized to design inhibitors or modulators that affect biological pathways .

- Biological Studies : It is used in research to understand the interactions of nitrile-containing compounds with biological systems, providing insights into their pharmacological properties.

Material Science

Research indicates that this compound could be explored for developing new materials with specific properties. Its unique chemical structure may contribute to:

- Polymer Chemistry : The compound could be incorporated into polymer matrices to enhance material properties such as strength and thermal stability.

- Nanotechnology : It may have applications in creating nanomaterials that exhibit desirable functionalities, such as increased reactivity or improved electrical properties .

Agrochemical Development

In the agrochemical sector, this compound is being studied for its potential role in synthesizing herbicides and insecticides. Its ability to modify biological activity makes it a candidate for:

- Pesticide Formulation : The compound's reactivity can be harnessed to create effective pest control agents that target specific pests while minimizing environmental impact .

Case Study 1: Synthesis of Pharmaceutical Agents

A study demonstrated the successful use of this compound as an intermediate in synthesizing a novel class of enzyme inhibitors. The resulting compounds showed promising activity against cancer cell lines, indicating potential therapeutic applications.

Case Study 2: Material Properties Enhancement

Research conducted on incorporating this compound into polymer matrices revealed enhanced mechanical properties and thermal stability compared to traditional materials. This finding suggests its potential use in high-performance applications .

Mécanisme D'action

The mechanism of action of Ethyl 2-chloro-3-cyano-6-methylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, cyano, and ester groups allows it to form specific interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues differ in substituents, halogenation patterns, or additional functional groups. Below is a comparative analysis of key derivatives:

Table 1: Comparative Data of Ethyl 2-chloro-3-cyano-6-methylisonicotinate and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 40108-12-1 | C₁₀H₉ClN₂O₂ | 224.65 | Cl, CN, COOEt, CH₃ | Pharmaceutical intermediates |

| Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate | 72701-63-4 | C₁₀H₈ClN₃O₄ | 269.65 | Cl, CN, COOEt, CH₃, NO₂ | Antibacterial agents, agrochemicals |

| Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate | 1244018-31-2 | C₉H₁₀BrNO₃ | 260.08 | Br, OH, COOEt, CH₃ | Biologically active intermediates |

| Ethyl 2-chloro-5-fluoronicotinate | N/A | C₈H₇ClFNO₂ | 203.60 | Cl, F, COOEt | Fluorinated drug synthesis |

Comparative Physicochemical Properties

- Electron-Withdrawing Effects: The cyano group in this compound stabilizes the aromatic ring via resonance, whereas the nitro group in its 5-nitro analogue further deactivates the ring, directing subsequent reactions to specific positions .

- Solubility: The hydroxylated bromo derivative (CAS 1244018-31-2) exhibits higher water solubility compared to the chloro-cyano parent compound due to hydrogen bonding .

Activité Biologique

Ethyl 2-chloro-3-cyano-6-methylisonicotinate (ECM) is a compound of significant interest in biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H9ClN2O2

- Molecular Weight : 224.648 g/mol

- Structural Features : The compound features a chloro group, a cyano group, and an ester moiety, which are critical for its biological interactions.

ECM's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and cyano groups allows ECM to engage in specific interactions that can lead to enzyme inhibition or modulation of receptor activity.

- Enzyme Inhibition : ECM has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may be crucial for developing therapeutic agents targeting thrombotic diseases.

- Protein-Ligand Interactions : The compound's structural features facilitate binding with proteins, impacting their function and potentially leading to therapeutic effects.

Antithrombotic Properties

One of the most notable biological activities of ECM is its ability to inhibit platelet aggregation. This property positions it as a candidate for developing antithrombotic agents. Studies indicate that ECM interferes with signaling pathways that promote platelet activation, thus reducing the risk of thrombus formation.

Antimicrobial and Anticancer Potential

Research has suggested that ECM may possess antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

- Anticancer Activity : ECM has shown promise in inhibiting cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy fully .

Case Study 1: Platelet Aggregation Inhibition

A study conducted on the effects of ECM on human platelets demonstrated a significant reduction in aggregation when exposed to the compound. The mechanism was linked to the inhibition of phospholipase C, a key enzyme in platelet activation pathways. This finding supports the potential use of ECM in treating conditions associated with excessive clotting.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that ECM exhibited substantial antibacterial activity. The compound was tested using the disc diffusion method, showing inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-chloroisonicotinate | Lacks cyano group | Less potent as an antiplatelet agent |

| Mthis compound | Methyl instead of ethyl | Different solubility properties |

| Ethyl 2-bromo-3-cyano-6-methylisonicotinate | Bromine instead of chlorine | Potentially different reactivity patterns |

| Ethyl 2-chloro-4-cyano-6-methylisonicotinate | Cyano group at a different position | Varying biological activity due to structural changes |

The unique combination of functional groups in ECM distinguishes it from similar compounds, enhancing its biological activities and making it an attractive candidate for further research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-chloro-3-cyano-6-methylisonicotinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of cyanoacetate derivatives with chlorinated pyridine intermediates. For example, halogenation at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux. Optimizing solvent choice (e.g., anhydrous ethanol or THF) and temperature (80–120°C) improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

- Data Insight : Similar pyridine esters (e.g., methyl 6-chloro-3-picolinate) show yields >70% under optimized halogenation conditions .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For NMR, the ethyl ester group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂), while the cyano group appears as a sharp IR peak at ~2240 cm⁻¹. HRMS confirms the molecular ion (e.g., [M+H]⁺ at m/z 239.05) .

Q. What solvents are compatible with this compound during crystallization?

- Methodological Answer : Ethanol or ethanol/water mixtures are ideal due to the compound’s moderate polarity. Slow evaporation at 4°C yields single crystals suitable for X-ray diffraction. Avoid DMSO or DMF, as they may co-crystallize with the compound .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

- Methodological Answer : Use SHELXL for refinement and WinGX for data processing. Key steps include:

- Collect high-resolution (<1.0 Å) data to resolve electron density for the cyano and chloro groups.

- Validate the model using R-factors (R₁ < 0.05) and check for disorder in the ethyl ester moiety .

Q. How should researchers address contradictory data between computational and experimental vibrational spectra?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate IR spectra. Compare experimental peaks (e.g., C≡N stretch) with theoretical predictions. Discrepancies >20 cm⁻¹ may indicate solvent effects or crystal packing forces, requiring re-measurement in a non-polar solvent (e.g., CCl₄) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). If byproducts (e.g., dihalogenated species) form, reduce reaction temperature or use a milder halogenating agent (e.g., N-chlorosuccinimide). Recrystallization in ethanol removes non-polar impurities .

Q. How can isotopic distribution data aid in confirming molecular composition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.